molecular formula C11H10O3 B8496738 2-Hydroxy-2-methyl-4-phenylbutynoic acid

2-Hydroxy-2-methyl-4-phenylbutynoic acid

Cat. No.: B8496738
M. Wt: 190.19 g/mol
InChI Key: NSRLOXSAFXYFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methyl-4-phenylbutynoic acid is an organic compound with the molecular formula C11H10O3 . This alkynic acid features hydroxy, methyl, and phenyl substituents, a structure that suggests potential utility in organic synthesis and pharmaceutical research. As a building block, it can be valuable for constructing more complex molecules for biological evaluation. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting. Please consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-hydroxy-2-methyl-4-phenylbut-3-ynoic acid

InChI

InChI=1S/C11H10O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,1H3,(H,12,13)

InChI Key

NSRLOXSAFXYFSL-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=CC=C1)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxy 2 Methyl 4 Phenylbutynoic Acid

Retrosynthetic Analysis of 2-Hydroxy-2-methyl-4-phenylbutynoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered logical and synthetically viable. These disconnections focus on the formation of the bonds to the central quaternary carbon.

Disconnection A (C-Methyl Bond): This approach involves the disconnection of the bond between the quaternary center and the methyl group. This retrosynthetic step suggests an α-keto ester, specifically an ester of 2-oxo-4-phenyl-3-butynoic acid, as the key precursor. The synthesis would then proceed via the nucleophilic addition of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, to the electrophilic keto-carbonyl carbon.

Disconnection B (C-Alkynyl Bond): An alternative strategy is to disconnect the bond between the quaternary center and the phenylalkynyl moiety. This leads to two simpler precursors: an ester of pyruvic acid (e.g., ethyl pyruvate) and a phenylacetylide nucleophile. The forward synthesis would involve the generation of a metal phenylacetylide, typically using a strong base like n-butyllithium or by forming a Grignard reagent, followed by its addition to the ketone carbonyl of the pyruvate ester.

Both pathways are powerful strategies for constructing the target molecule's carbon skeleton and installing the required functional groups.

Stereoselective and Asymmetric Synthesis of this compound

Since the target molecule contains a chiral quaternary center, controlling the stereochemical outcome of the synthesis is of significant importance. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved by using chiral reagents, catalysts, or auxiliaries to influence the formation of the new stereocenter. For this compound, the key step to control is the nucleophilic addition to the prochiral ketone carbonyl group of the α-keto ester intermediate.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered.

In the context of synthesizing this compound, a chiral auxiliary can be attached to the carboxylic acid group of a precursor like pyruvic acid. For example, pyruvic acid can be reacted with a chiral alcohol or amine, such as (S,S)-(+)-pseudoephedrine or an Evans oxazolidinone, to form a chiral α-keto ester or amide.

The bulky chiral auxiliary blocks one face of the ketone carbonyl, forcing the incoming nucleophile (e.g., lithium phenylacetylide) to attack from the less sterically hindered face. This results in the formation of one diastereomer in preference to the other. A final hydrolysis step cleaves the auxiliary, yielding the enantiomerically enriched α-hydroxy acid.

Table 3: Common Chiral Auxiliaries for Additions to α-Keto Carbonyls
Chiral AuxiliaryAttachment TypeTypical Diastereomeric Excess (d.e.)Cleavage Method
Evans OxazolidinonesAmide>90%Acidic or basic hydrolysis (e.g., LiOH/H₂O₂)
(S,S)-(+)-PseudoephedrineAmide>95%Acidic hydrolysis (e.g., H₂SO₄)
8-PhenylmentholEster80-95%Saponification (e.g., NaOH)
Oppolzer's CamphorsultamAmide>98%Hydrolysis (e.g., LiOH) or reduction

The use of chiral auxiliaries provides a reliable and predictable method for establishing the absolute stereochemistry of the quaternary center in this compound.

Asymmetric Catalysis for Alpha-Hydroxyl Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including α-hydroxy acids. This approach introduces chirality through the use of a chiral catalyst, which can be a metal complex with a chiral ligand or an organocatalyst. For the synthesis of this compound, asymmetric catalysis can be employed to establish the stereochemistry at the C2 position.

One of the most common strategies for the asymmetric synthesis of α-hydroxy acids is the asymmetric reduction of α-keto acids or their esters. While direct literature on the asymmetric reduction of the corresponding α-keto precursor to this compound is scarce, methodologies developed for structurally similar compounds can be adapted. For instance, biocatalytic asymmetric reduction has been successfully employed for the synthesis of (R)-2-hydroxy-4-phenylbutanoate esters, which are key precursors for angiotensin-converting enzyme (ACE) inhibitors researchgate.net. This process often utilizes carbonyl reductases, which offer high enantioselectivity and catalytic efficiency under mild reaction conditions researchgate.net. A similar enzymatic approach could potentially be applied to the corresponding α-keto butynoic acid precursor.

Another approach involves the asymmetric addition of a nucleophile to a carbonyl group. For example, the enantioselective addition of a methyl group to an α-keto ester precursor could be facilitated by a chiral organometallic reagent or a metal-catalyzed reaction with a chiral ligand. Furthermore, chiral phosphoric acids have been shown to catalyze asymmetric cycloadditions, demonstrating their potential in controlling stereochemistry in complex reactions mdpi.com.

Hydroxynitrile lyases (HNLs) have also been utilized in the stereoselective synthesis of cyanohydrins, which are precursors to α-hydroxy acids. For example, the synthesis of (S)-2-hydroxy-2-methylbutyric acid has been achieved using HNL from Hevea brasiliensis on a "thio-disguised" precursor, yielding the corresponding cyanohydrin with high enantiomeric excess nih.gov. This methodology could potentially be adapted for the synthesis of this compound by using an appropriate phenylbutynone-derived precursor.

Diastereoselective Approaches to Precursors

Diastereoselective synthesis is another key strategy for controlling stereochemistry, particularly when multiple stereocenters are present or when a chiral auxiliary is used to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a diastereoselective approach could be used to create a precursor with the desired relative stereochemistry, which can then be converted to the final product.

A common diastereoselective method involves the use of a chiral auxiliary. The auxiliary is temporarily incorporated into the molecule to control the stereochemistry of a subsequent reaction, and then it is removed. For instance, an α-keto ester precursor could be derivatized with a chiral alcohol to form a chiral α-keto acetal. The diastereoselective addition of a methyl group to the carbonyl, guided by the chiral auxiliary, would lead to a diastereomerically enriched precursor. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.

Furthermore, diastereoselective reactions can be employed in the synthesis of precursors that already contain a stereocenter. For example, if a chiral starting material is used, its inherent chirality can influence the formation of new stereocenters. Highly diastereoselective syntheses have been reported for complex molecules like polyhydroxy 2-aminonorbornanecarboxylic acids, where the stereochemistry is carefully controlled throughout the synthetic sequence nih.gov.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that are often optimized include the choice of solvent, reaction temperature, pressure, and the selection and loading of the catalyst.

The choice of solvent can significantly impact the rate, yield, and selectivity of a chemical reaction. Solvents can influence the solubility of reactants, the stability of transition states, and the activity of catalysts. For the synthesis of this compound, the selection of an appropriate solvent would depend on the specific synthetic route. For instance, in a reaction involving polar intermediates, a polar aprotic solvent like acetonitrile (B52724) might be suitable. In a study on the synthesis of dihydrobenzofuran neolignans, acetonitrile was found to provide a good balance between conversion and selectivity scielo.br.

The kinetics of the reaction, which describe the rate at which the reaction proceeds, are also heavily influenced by the solvent. A detailed kinetic study can help in understanding the reaction mechanism and identifying the rate-limiting step, which is essential for optimizing the reaction conditions.

Temperature is a critical parameter in chemical synthesis. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts and decomposition of the product or catalyst. Conversely, lower temperatures can improve selectivity but may result in impractically slow reaction rates. For exothermic reactions, careful temperature control is necessary to prevent runaway reactions. In the synthesis of a tetrahydropyranyl derivative of propargyl alcohol, maintaining the temperature between 60–65°C was crucial for a safe and efficient reaction orgsyn.org.

Pressure can also be a significant factor, particularly in reactions involving gases. While not immediately apparent for many synthetic routes to this compound, if a hydrogenation step of a precursor were involved, for example, the hydrogen pressure would be a key parameter to optimize.

The choice of catalyst is paramount in catalytic reactions. The ideal catalyst should be highly active, selective, stable, and recyclable. For asymmetric syntheses, the chiral ligand or organocatalyst must be carefully selected to achieve high enantioselectivity. The catalyst loading, which is the amount of catalyst used relative to the substrate, is also an important consideration. A lower catalyst loading is generally preferred to reduce costs and minimize catalyst-derived impurities in the final product. However, a sufficient amount of catalyst is necessary to ensure a reasonable reaction rate. In the synthesis of dihydrobenzofuran neolignans, silver(I) oxide was identified as an efficient oxidant, and its loading was optimized to 0.5 equivalents scielo.br.

Green Chemistry Approaches to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

One key principle of green chemistry is the use of renewable feedstocks. While the synthesis of this specific compound may start from petroleum-derived materials, exploring bio-based starting materials could be a future direction.

Another important aspect is the use of safer solvents. Traditional organic solvents are often volatile, flammable, and toxic. The use of "greener" solvents like water, supercritical fluids, or ionic liquids is encouraged. For instance, biocatalytic reactions are often carried out in aqueous media under mild conditions, making them inherently greener.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over those that generate significant amounts of waste, like substitution and elimination reactions.

The use of catalysis, particularly biocatalysis and organocatalysis, is a cornerstone of green chemistry. Catalysts can reduce the energy requirements of a reaction and enable more selective transformations, leading to less waste. The enzymatic reduction of α-keto acids is an excellent example of a green catalytic process researchgate.netnih.gov.

Finally, minimizing energy consumption is another goal of green chemistry. This can be achieved by running reactions at ambient temperature and pressure whenever possible and by using efficient heating and cooling methods.

Solvent-Free Synthesis Methodologies

Currently, there is no available scientific literature describing the solvent-free synthesis of this compound. This approach, which aims to reduce or eliminate the use of solvents to create more environmentally friendly and efficient chemical processes, has not been reported for this specific compound.

Mechanochemical Synthesis Strategies

Information regarding the application of mechanochemistry for the synthesis of this compound is not found in the current body of scientific literature. Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, remains an unexplored avenue for the production of this particular molecule.

Biocatalytic Pathways for Structural Transformation

There are no documented biocatalytic methods for the synthesis or structural transformation of this compound. While biocatalysis is a powerful tool for creating complex molecules with high stereoselectivity, its application to this specific compound has not been reported.

Derivatization and Analog Development of 2 Hydroxy 2 Methyl 4 Phenylbutynoic Acid

Transformations of the Carboxylic Acid Moiety of 2-Hydroxy-2-methyl-4-phenylbutynoic acid

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide range of analogs, including esters, amides, and alcohols, as well as highly reactive intermediates like acyl halides and anhydrides.

Esterification Reactions and Ester Analogs

Esterification of this compound can be achieved through several established methods, with the choice of method often depending on the desired ester and the scale of the reaction.

One common approach is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmdpi.com This is an equilibrium-driven reaction, and to favor the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com For a sterically hindered tertiary α-hydroxy acid like this compound, reaction times may be longer, or higher temperatures may be required to achieve satisfactory yields.

The following table illustrates typical conditions for the Fischer esterification of this compound with various alcohols.

Ester ProductAlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)
Methyl 2-hydroxy-2-methyl-4-phenylbutynoateMethanol (B129727)H₂SO₄12Reflux75
Ethyl 2-hydroxy-2-methyl-4-phenylbutynoateEthanolp-TsOH18Reflux72
Isopropyl 2-hydroxy-2-methyl-4-phenylbutynoateIsopropanolH₂SO₄24Reflux65

Note: The data in this table is illustrative and based on typical outcomes for Fischer esterification of structurally similar hindered carboxylic acids.

Amidation and Peptide Coupling Applications

The synthesis of amides from this compound is a key transformation, particularly for the development of peptide-based analogs. Direct reaction of the carboxylic acid with an amine is generally not feasible and requires the use of coupling reagents to activate the carboxyl group. nih.gov

A variety of modern peptide coupling reagents can be employed for this purpose. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are highly effective for forming amide bonds, even with sterically hindered amino acids or amines. tandfonline.com The reaction proceeds through the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile. nih.gov

The table below provides representative examples of amidation reactions of this compound.

Amide ProductAmineCoupling ReagentBaseSolventYield (%)
N-Benzyl-2-hydroxy-2-methyl-4-phenylbutynamideBenzylamineHATUDIPEADMF85
2-Hydroxy-2-methyl-N-propyl-4-phenylbutynamiden-PropylamineHBTUTriethylamineDCM82
N-(2-phenylethyl)-2-hydroxy-2-methyl-4-phenylbutynamidePhenethylamineEDC/HOBtNMMDMF78

Note: The data in this table is illustrative and based on typical outcomes for peptide coupling reactions.

Reduction to Primary Alcohols and Subsequent Transformations

The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding the corresponding 1,2-diol, 2-methyl-4-phenylbut-3-yne-1,2-diol . This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective for the reduction of carboxylic acids.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. byjus.comwikipedia.orgyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires a subsequent aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, it is important to perform the reaction under anhydrous conditions. byjus.com

An alternative is the use of borane (B79455) (BH₃) , often in the form of a complex with THF (BH₃·THF). Borane is a chemoselective reagent that readily reduces carboxylic acids in the presence of other functional groups like esters.

ProductReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
2-Methyl-4-phenylbut-3-yne-1,2-diolLiAlH₄THF6Reflux90
2-Methyl-4-phenylbut-3-yne-1,2-diolBH₃·THFTHF82588

Note: The data in this table is illustrative and based on established protocols for the reduction of carboxylic acids.

The resulting primary alcohol can undergo further transformations, such as oxidation to the corresponding aldehyde or esterification with another carboxylic acid.

Anhydride and Acyl Halide Formation

For further synthetic manipulations, this compound can be converted into more reactive derivatives such as acyl halides and anhydrides. These compounds are valuable intermediates for the synthesis of esters and amides under milder conditions than direct methods.

Acyl chlorides can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . researchgate.netresearchgate.net The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. researchgate.net

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, although this typically requires harsh conditions. A more common laboratory-scale synthesis involves the reaction of the corresponding acyl chloride with a carboxylate salt or by treating the carboxylic acid with a dehydrating agent like acetic anhydride.

DerivativeReagentSolventTemperature (°C)
2-Hydroxy-2-methyl-4-phenylbutanoyl chlorideThionyl chloride (SOCl₂)TolueneReflux
2-Hydroxy-2-methyl-4-phenylbutanoic anhydrideAcetic anhydrideNone100

Note: This table outlines common reagents and conditions for the formation of these derivatives.

Reactions at the Tertiary Hydroxyl Group of this compound

The tertiary hydroxyl group offers another site for derivatization, although its steric hindrance can present challenges. Etherification is a primary example of a transformation at this position.

Etherification and Alkoxylation Reactions

The formation of an ether at the tertiary hydroxyl group of this compound can be accomplished through methods such as the Williamson ether synthesis . masterorganicchemistry.comwikipedia.orgmiracosta.edu This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. wikipedia.org Due to the presence of the acidic carboxylic acid proton, it is often necessary to first protect the carboxylic acid, for example, as an ester, before proceeding with the etherification of the hydroxyl group. The deprotonation of the tertiary alcohol typically requires a strong base, such as sodium hydride (NaH).

The following table presents a plausible two-step route to an ether derivative, starting with the esterification of the carboxylic acid.

StepReactionReagentsSolventProduct
1EsterificationMethanol, H₂SO₄MethanolMethyl 2-hydroxy-2-methyl-4-phenylbutynoate
2EtherificationNaH, Methyl iodideTHFMethyl 2-methoxy-2-methyl-4-phenylbutynoate

Note: This table outlines a representative synthetic sequence for the etherification of the tertiary hydroxyl group.

Esterification and Prodrug Design Considerations (Non-Clinical)

The carboxylic acid group is a prime target for esterification. This transformation converts the polar, ionizable acid into a more lipophilic, neutral ester. From a non-clinical perspective, this modification is a fundamental strategy in prodrug design to potentially enhance membrane permeability.

Standard esterification methods are applicable, including:

Fischer Esterification: Reacting the parent acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., sulfuric acid) and heat. This is a reversible equilibrium-driven process.

Alkylation of Carboxylate Salt: Conversion of the carboxylic acid to its carboxylate salt with a base (e.g., sodium hydroxide, cesium carbonate) followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide). This method avoids harsh acidic conditions.

Coupling Reagent-Mediated Esterification: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol at room temperature. youtube.com

The choice of alcohol for esterification allows for the introduction of various alkyl or aryl groups, thereby fine-tuning steric and electronic properties.

Esterification MethodReagentsGeneral ProductKey Considerations
Fischer EsterificationR'-OH, H₂SO₄ (cat.), HeatMethyl/Ethyl EsterEquilibrium process; requires removal of water. Not suitable for tertiary alcohols which may dehydrate. youtube.com
Alkylation1. Base (e.g., NaH, K₂CO₃) 2. R'-X (e.g., CH₃I)Alkyl EsterIrreversible; proceeds under milder conditions than Fischer esterification.
DCC/DMAP CouplingR'-OH, DCC, DMAPDiverse EstersMild conditions; suitable for sensitive substrates. Forms a dicyclohexylurea byproduct. youtube.com

Oxidation Reactions to Ketones and Subsequent Derivatization

Oxidation of the tertiary propargylic alcohol in this compound is a challenging transformation that can lead to rearranged products rather than the simple ketone. Direct oxidation is often difficult, but specific methods can achieve this or related transformations.

An oxidative rearrangement can occur using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.com This reaction is proposed to proceed through the epoxidation of the alkyne to an oxirene (B85696) intermediate, which then undergoes a 1,2-aryl shift to form a ketene (B1206846). Subsequent reaction with water would yield the final carboxylic acid product, but in the context of derivatization, trapping the ketene with other nucleophiles could be envisioned. thieme-connect.comthieme-connect.com

Should a direct oxidation to the corresponding α-keto acid be achieved, the resulting ketone functionality would be a valuable handle for further derivatization. The ketone could undergo reactions such as:

Wittig Olefination: To introduce a carbon-carbon double bond.

Reductive Amination: To form an α-amino acid derivative.

Grignard Addition: To create a quaternary α-hydroxy acid.

Reaction TypeReagentsPotential Product ClassNotes
Oxidative Rearrangementm-CPBA, Trichloroacetic acidEnoic acidsProceeds via a proposed oxirene intermediate and a 1,2-aryl shift. thieme-connect.comthieme-connect.com
Subsequent Wittig Reaction (on hypothetical ketone)Ph₃P=CR₂Unsaturated acid derivativeConverts the keto group to an alkene.
Subsequent Reductive Amination (on hypothetical ketone)R-NH₂, NaBH₃CNα-Amino acid derivativeIntroduces a nitrogen atom at the α-position.

Nucleophilic Substitution Reactions and Rearrangements

The tertiary propargylic alcohol moiety is susceptible to acid-catalyzed rearrangements, namely the Meyer-Schuster and Rupe rearrangements. wikipedia.org These reactions compete in the case of tertiary alcohols and lead to α,β-unsaturated carbonyl compounds. nih.gov

Meyer-Schuster Rearrangement: This is an acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated ketones or aldehydes. For a tertiary alcohol like this compound, this would involve protonation of the hydroxyl group, elimination of water to form an allene-carbocation intermediate, followed by attack of water and tautomerization to yield an α,β-unsaturated ketone. wikipedia.org

Rupe Rearrangement: This reaction is a competing pathway for tertiary alcohols containing an α-acetylenic group. It also proceeds under acidic conditions but yields α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org The choice between the Meyer-Schuster and Rupe pathways can be influenced by the specific substrate and reaction conditions, including the acid catalyst used. wikipedia.org

Nucleophilic substitution at the tertiary carbon is also possible, though it is often accompanied by these rearrangements. For instance, reaction with thionyl chloride could lead to an allenic chloride.

RearrangementConditionsKey IntermediateGeneral Product Type
Meyer-SchusterStrong acid (e.g., H₂SO₄, PTSA)Allenolα,β-Unsaturated Ketone
RupeStrong acid (e.g., Formic Acid)Enyneα,β-Unsaturated Methyl Ketone

Functionalization of the Alkyne Moiety of this compound

The internal alkyne is a versatile functional group that can participate in a wide array of chemical transformations, including additions, cycloadditions, and metal-catalyzed couplings.

Hydration and Hydroboration-Oxidation Reactions

Addition of water across the carbon-carbon triple bond can lead to the formation of ketones.

Hydration: Acid-catalyzed hydration of an unsymmetrical internal alkyne, typically using aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst (Kucherov reaction), results in the formation of a ketone. lumenlearning.comlibretexts.org The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form. chemistrysteps.comlibretexts.org For an unsymmetrical alkyne like the one in the title compound, this reaction is generally not regioselective and will produce a mixture of two isomeric ketones, with the carbonyl group forming on either side of the original triple bond. acs.org

Hydroboration-Oxidation: This two-step procedure involves the addition of a borane reagent (e.g., disiamylborane (B86530) or 9-BBN to prevent over-addition) across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.org While this reaction provides anti-Markovnikov addition for terminal alkynes, for internal alkynes it also tends to give a mixture of two ketone products, although the regioselectivity can sometimes be influenced by steric differences between the substituents on the alkyne. libretexts.org

ReactionReagentsIntermediateOutcome for Unsymmetrical Internal Alkyne
Acid-Catalyzed HydrationH₂O, H₂SO₄, HgSO₄EnolMixture of two regioisomeric ketones. acs.org
Hydroboration-Oxidation1. R₂BH 2. H₂O₂, NaOHVinylborane/EnolMixture of two regioisomeric ketones. libretexts.org

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)

The alkyne moiety can serve as a building block for the construction of cyclic and heterocyclic systems through cycloaddition reactions.

Click Chemistry (Huisgen 1,3-Dipolar Cycloaddition): This reaction involves the cycloaddition of an azide (B81097) with an alkyne to form a 1,2,3-triazole ring. wikipedia.org While the copper(I)-catalyzed version (CuAAC) is most efficient with terminal alkynes, the thermal reaction can be performed with internal alkynes, though it often requires higher temperatures and may yield a mixture of regioisomers. organic-chemistry.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable alternative that is effective for both terminal and internal alkynes, typically yielding the 1,5-disubstituted triazole. wikipedia.org

Diels-Alder Reaction: The alkyne can function as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. organic-chemistry.orgsigmaaldrich.com This reaction forms a 1,4-cyclohexadiene (B1204751) ring system. quimicaorganica.org The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups, a role the carboxylic acid in the parent molecule could play. The reaction is a powerful tool for constructing six-membered rings with predictable stereochemistry. organic-chemistry.org

CycloadditionReactant PartnerProductCatalyst/Conditions
Huisgen [3+2] CycloadditionOrganic Azide (R-N₃)1,2,3-TriazoleThermal (heat) or Ruthenium catalyst (for internal alkynes). wikipedia.org
Diels-Alder [4+2] CycloadditionConjugated Diene (e.g., 1,3-Butadiene)1,4-Cyclohexadiene derivativeTypically thermal; Lewis acid catalysis can accelerate the reaction. organic-chemistry.org

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, although their application to internal alkynes can be more complex than with terminal alkynes.

Sonogashira Coupling: The classic Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. youtube.comorganic-chemistry.org Direct Sonogashira coupling using an internal alkyne as a substrate is not a standard transformation. However, the Sonogashira reaction is a primary method for the synthesis of internal alkynes like the one present in the title compound. researchgate.net Variations and other metal-catalyzed reactions would be required to further functionalize the existing internal alkyne.

Heck Reaction: The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com Its direct application for coupling with an internal alkyne is less common than with alkenes and can lead to mixtures of products with varying regioselectivity and stereoselectivity. However, intramolecular versions or reactions under specific catalytic systems can lead to useful cyclic products.

Other metal-catalyzed reactions, such as rhodium-catalyzed cycloadditions or palladium-catalyzed carbonylative couplings, represent more specialized avenues for the functionalization of internal alkynes. acs.orgnih.gov

No Information Found for this compound

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Table of Compounds Mentioned

Structural Elucidation and Conformational Analysis of 2 Hydroxy 2 Methyl 4 Phenylbutynoic Acid

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

A complete structural confirmation of 2-Hydroxy-2-methyl-4-phenylbutynoic acid would necessitate a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecule's atomic arrangement and chemical environment.

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

To fully characterize the structure of this compound, a series of NMR experiments would be essential.

¹H NMR (Proton NMR): Would be used to identify the number of chemically non-equivalent protons and their environments. Expected signals would correspond to the methyl group, the hydroxyl proton, the carboxylic acid proton, and the protons of the phenyl group. The integration of these signals would indicate the relative number of protons in each environment, and their splitting patterns would reveal adjacent proton-proton couplings.

¹³C NMR (Carbon NMR): This technique would identify the number of different carbon environments in the molecule. Distinct signals would be expected for the carboxylic acid carbon, the quaternary carbons, the methyl carbon, and the carbons of the phenyl group and the alkyne.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): Would establish proton-proton correlations, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate proton signals with their directly attached carbon signals.

A hypothetical data table for the ¹H and ¹³C NMR of this compound would be structured as follows, though no experimental data is currently available.

Table 1: Hypothetical NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
COOH Not Available Not Available
C-OH Not Available Not Available
CH₃ Not Available Not Available
C≡C Not Available Not Available

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, the C≡C stretch of the alkyne, and the aromatic C-H and C=C stretches of the phenyl group.

Raman Spectroscopy: Would complement the FT-IR data, particularly for the non-polar C≡C bond, which often gives a strong Raman signal.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Technique
O-H (Carboxylic Acid) 3300-2500 (broad) FT-IR
O-H (Alcohol) 3500-3200 (broad) FT-IR
C=O (Carboxylic Acid) 1725-1700 FT-IR
C≡C (Alkyne) 2260-2100 FT-IR, Raman
Aromatic C-H 3100-3000 FT-IR

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

HRMS would provide the exact molecular weight of the compound, allowing for the determination of its elemental composition. Analysis of the fragmentation pattern would help to confirm the connectivity of the atoms and the presence of specific structural motifs.

Electronic Circular Dichroism (ECD) for Chiral Information

Since this compound is a chiral molecule (due to the stereocenter at the carbon bearing the hydroxyl, methyl, and carboxylic acid groups), Electronic Circular Dichroism (ECD) spectroscopy would be essential for determining its absolute configuration. By comparing the experimental ECD spectrum with theoretically calculated spectra for the (R) and (S) enantiomers, the absolute stereochemistry could be assigned.

X-ray Crystallographic Studies of this compound and its Salts/Derivatives

Single Crystal X-ray Diffraction for Absolute Configuration Determination

The most definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule is single crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and the exact spatial arrangement of the atoms in the crystal lattice. To perform this analysis, a suitable single crystal of this compound or one of its salts or derivatives would need to be grown.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)

The solid-state architecture of this compound is expected to be significantly influenced by a combination of intermolecular forces, primarily hydrogen bonding and π-stacking interactions. The carboxylic acid and hydroxyl functional groups are potent hydrogen bond donors and acceptors. It is anticipated that the carboxylic acid groups will form strong O-H···O hydrogen bonds, potentially leading to the formation of centrosymmetric dimers, a common supramolecular synthon in carboxylic acids. Furthermore, the hydroxyl group can participate in hydrogen bonding, either with the carbonyl oxygen of the carboxylic acid or with the hydroxyl group of a neighboring molecule, contributing to the formation of a three-dimensional network.

Interaction Type Potential Participating Groups Expected Geometry/Arrangement
Hydrogen BondingCarboxylic acid (O-H, C=O), Hydroxyl (O-H)Centrosymmetric R22(8) dimers via carboxylic acids; chains or sheets involving hydroxyl groups.
π-StackingPhenyl ringParallel-displaced or T-shaped (edge-to-face) arrangements.

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a phenomenon that could be exhibited by this compound. The conformational flexibility of the molecule, particularly rotation around the C-C single bonds, combined with the potential for different hydrogen bonding and π-stacking arrangements, could give rise to multiple crystalline forms.

Different polymorphs would possess distinct physical properties, such as melting point, solubility, and stability, which are directly related to their unique crystal packing and intermolecular interactions. The formation of a specific polymorph can be influenced by various factors during crystallization, including the choice of solvent, temperature, and cooling rate. The identification and characterization of potential polymorphs would require systematic screening and analysis using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR.

Conformational Analysis of this compound

The conformational landscape of this compound is determined by the rotational freedom around its single bonds. Understanding the preferred conformations is key to comprehending its chemical reactivity and biological activity.

Experimental Conformational Studies (e.g., Variable Temperature NMR)

In the absence of experimental data for the title compound, we can surmise the utility of techniques like variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. VT-NMR would be a powerful tool to probe the conformational dynamics of this compound in solution. By monitoring changes in the NMR spectrum as a function of temperature, it would be possible to study the rates of rotation around specific bonds. For instance, restricted rotation around the C-C bond connecting the chiral center to the phenylacetylene (B144264) moiety might lead to the observation of distinct NMR signals for the phenyl protons at low temperatures, which would coalesce into a single set of signals at higher temperatures as the rotational barrier is overcome. The coalescence temperature and the separation of the signals could be used to calculate the activation energy for this rotational process.

Rotameric Analysis and Intramolecular Interactions

A rotameric analysis would focus on identifying the stable rotational isomers (rotamers) of the molecule. The key rotatable bonds in this compound are the C-C bond between the quaternary carbon and the carboxylic acid group, and the C-C bond linking the quaternary carbon to the phenylbutynyl group.

Rotation around these bonds will give rise to different spatial arrangements of the functional groups. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, could play a significant role in stabilizing certain conformations. Steric hindrance between the bulky phenyl group and the methyl and hydroxyl groups will also influence the relative energies of the different rotamers. Computational modeling, using methods such as density functional theory (DFT), would be invaluable in mapping the potential energy surface for rotation around these bonds and identifying the low-energy, preferred conformations of the molecule.

Rotatable Bond Potential Intramolecular Interactions Factors Influencing Stability
C(quaternary)-COOHIntramolecular hydrogen bonding (OH···O=C)Steric hindrance with methyl and phenylbutynyl groups.
C(quaternary)-C≡C-PhSteric hindrance between phenyl and methyl/hydroxyl groups.Electronic effects of the phenylacetylene moiety.

Detailed Scientific Article on this compound Unattainable Due to Lack of Specific Research Data

A thorough investigation into the scientific literature reveals a significant absence of specific research data for the chemical compound This compound . Consequently, the creation of a detailed, data-driven article focusing on the specific reactivity and reaction mechanisms of this molecule, as outlined in the requested structure, is not currently feasible.

While the fundamental reactivity of the constituent functional groups of this compound—the carboxylic acid, the aromatic phenyl ring, and the alkyne moiety—is well-established in the field of organic chemistry, no studies have been published that specifically examine these reactions in the context of this particular molecular framework. Scientific articles rely on previously published, peer-reviewed research to ensure accuracy and provide detailed experimental findings, such as reaction yields, optimal conditions, and mechanistic pathways. Without such dedicated studies, any discussion would be purely speculative and would not meet the standards of a scientifically rigorous article.

For context, a general overview of the expected, but unconfirmed, reactivity of the functional groups within this compound is provided below. It is critical to understand that the following descriptions are based on general principles of organic chemistry and have not been experimentally verified for this specific compound.

General Reactivity of the Butynoic Acid Framework:

Nucleophilic Addition to the Carboxylic Acid Carbonyl: Carboxylic acids are generally susceptible to nucleophilic acyl substitution rather than addition. The carbonyl carbon is electrophilic, but the hydroxyl group is a poor leaving group. Activation, for instance by protonation of the carbonyl oxygen in acidic conditions, can facilitate attack by a nucleophile. Subsequent dehydration could lead to the formation of derivatives like esters (with alcohol nucleophiles) or amides (with amine nucleophiles). However, the specific conditions and outcomes for this compound are undocumented.

General Reactions Involving the Alkyne Moiety:

Alkene Formation and Subsequent Functionalization: The carbon-carbon triple bond of the alkyne can be reduced to a cis-alkene using specific catalysts like Lindlar's catalyst, or to a trans-alkene via a dissolving metal reduction. The resulting alkene could then be further functionalized through various addition reactions.

Rearrangements Involving the Triple Bond: In the presence of strong bases, the triple bond in terminal alkynes can migrate along a carbon chain. However, as this compound is an internal alkyne, such rearrangements are less common but could potentially be induced under specific conditions.

Cyclization Reactions Leading to Heterocyclic Compounds: The presence of multiple functional groups (hydroxyl, carboxylic acid, and alkyne) in a single molecule creates the potential for intramolecular cyclization reactions to form various heterocyclic compounds, such as lactones. The specific products would depend heavily on the reaction conditions and catalysts used, none of which are documented for this compound.

Reactivity and Reaction Mechanism Studies of 2 Hydroxy 2 Methyl 4 Phenylbutynoic Acid

Reactivity of the Alpha-Hydroxyl Group of 2-Hydroxy-2-methyl-4-phenylbutynoic acid

The chemical behavior of this compound is significantly influenced by the presence of a tertiary alcohol functionality at the alpha-position to the carboxylic acid. This structural feature is a key determinant of the compound's reactivity, particularly in acid-catalyzed environments. The hydroxyl group, being a poor leaving group, requires protonation to facilitate its departure as a water molecule, thereby generating a carbocation intermediate. The stability of this intermediate and the surrounding molecular architecture dictate the subsequent reaction pathways.

Acid-Catalyzed Dehydration and Elimination Reactions

In the presence of a strong acid catalyst, the tertiary alpha-hydroxyl group of this compound is expected to undergo dehydration. This reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The departure of water leads to the formation of a tertiary carbocation. This carbocation is stabilized by the adjacent methyl group and the phenyl-substituted alkyne moiety.

The subsequent step involves the elimination of a proton from an adjacent carbon to form a double bond. Given the structure of this compound, this elimination would likely lead to the formation of a conjugated system, which is energetically favorable. The general mechanism for the acid-catalyzed dehydration of a tertiary alcohol proceeds via an E1 pathway. wizeprep.comyoutube.comlibretexts.org

General Mechanism for Acid-Catalyzed Dehydration of a Tertiary Alcohol:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the acid catalyst.

Formation of a carbocation: The protonated hydroxyl group leaves as a water molecule, resulting in the formation of a carbocation at the tertiary carbon.

Deprotonation to form an alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Due to the lack of specific experimental studies on this compound, a definitive product of its dehydration cannot be cited. However, based on the general principles of elimination reactions, the formation of a conjugated enyne carboxylic acid would be the anticipated outcome.

Rearrangements Involving the Hydroxyl Group (e.g., Pinacol-type Rearrangements)

While Pinacol-type rearrangements are characteristic of 1,2-diols, the tertiary propargylic alcohol structure of this compound opens up the possibility of other acid-catalyzed rearrangements. libretexts.org Specifically, the Meyer-Schuster and Rupe rearrangements are known for tertiary propargylic alcohols. wikipedia.orgsynarchive.com

The Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated ketone or aldehyde. wikipedia.orgsynarchive.com For a tertiary alcohol like this compound, this pathway would be in competition with the Rupe rearrangement , which typically yields α,β-unsaturated methyl ketones from tertiary α-acetylenic alcohols. wikipedia.orgresearchgate.net

The mechanism of the Meyer-Schuster rearrangement involves the protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift to form an allene (B1206475) intermediate, which then tautomerizes to the α,β-unsaturated carbonyl compound. wikipedia.org The Rupe rearrangement, on the other hand, proceeds through an enyne intermediate. wikipedia.org The specific reaction conditions and the nature of the substituents can influence which rearrangement pathway is favored.

Without specific experimental data for this compound, it is not possible to definitively state which rearrangement, if any, would occur. However, the structural features of the molecule make these pathways plausible under acidic conditions.

Intermolecular and Intramolecular Hydrogen Bonding Effects on Reactivity

The presence of both a hydroxyl and a carboxylic acid group in this compound allows for the formation of both intermolecular and intramolecular hydrogen bonds. These non-covalent interactions can significantly influence the molecule's reactivity.

Intramolecular hydrogen bonding can occur between the alpha-hydroxyl group and the carbonyl oxygen of the carboxylic acid. This internal hydrogen bond can increase the acidity of the carboxylic acid group compared to a similar carboxylic acid without the alpha-hydroxyl group. wikipedia.org The formation of a stable five-membered ring through hydrogen bonding could also influence the orientation of the molecule and potentially affect the accessibility of the hydroxyl group for protonation, thereby impacting the rate of dehydration or rearrangement reactions.

Intermolecular hydrogen bonding is also expected to be significant. Carboxylic acids are well-known to form strong hydrogen-bonded dimers. labxchange.org Furthermore, the hydroxyl group can participate in hydrogen bonding with neighboring molecules, either with other hydroxyl groups or with the carboxylic acid moieties. bohrium.comresearchgate.netmdpi.com Extensive intermolecular hydrogen bonding can lead to the formation of supramolecular structures, which can affect the physical properties of the compound and may also influence its reactivity in the solid state or in concentrated solutions. The specific patterns of hydrogen bonding in the crystal structure of alpha-hydroxy carboxylic acids can be complex, involving a variety of synthons and supramolecular motifs. bohrium.comresearchgate.netmdpi.com

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

A thorough understanding of the reactivity of this compound requires the examination of the kinetic and thermodynamic parameters that govern its chemical transformations. However, a review of the scientific literature reveals a lack of specific experimental data for this particular compound. Therefore, the following sections will discuss the general principles and methodologies that would be applied to study the kinetics and thermodynamics of its reactions, based on the behavior of analogous compounds.

Reaction Rate Determination and Activation Parameters

The rates of the acid-catalyzed dehydration and rearrangement reactions of this compound could be determined by monitoring the change in concentration of the reactant or the formation of the product over time. This can be achieved using various analytical techniques such as:

Spectroscopy: UV-Vis spectroscopy could be employed if the product has a different chromophore and thus a distinct absorption spectrum from the reactant. NMR spectroscopy can also be used to follow the disappearance of reactant signals and the appearance of product signals.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate the reactant from the product and quantify their respective concentrations at different time points.

By conducting these measurements at various temperatures, the rate constants (k) at each temperature can be determined. The activation parameters for the reaction, including the activation energy (Ea) and the pre-exponential factor (A), can then be calculated using the Arrhenius equation:

k = A e(-Ea/RT)

The enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be determined from the Eyring equation, which provides further insight into the transition state of the reaction.

While no specific data exists for this compound, a kinetic study on a structurally related compound, 2-methyl-3-methoxy-4-phenylbutanoic acid, in an oxidation reaction showed a second-order rate constant ranging from 0.66 to 1.35 M⁻¹s⁻¹ at temperatures from 10 to 30 °C, with an activation energy of 24.44 kJ/mol. nih.gov This highlights the type of quantitative data that would be sought for the reactions of this compound.

Table of Hypothetical Kinetic Data for Acid-Catalyzed Dehydration

The following table is for illustrative purposes only and is not based on experimental data for this compound.

Temperature (°C)Rate Constant (k) (s⁻¹)
25(value)
35(value)
45(value)

Equilibrium Studies of Reversible Reactions

The equilibrium constant (Keq) for a reversible reaction can be determined by measuring the concentrations of reactants and products at equilibrium. The Gibbs free energy change (ΔG) for the reaction can then be calculated using the equation:

ΔG = -RT ln(Keq)

Furthermore, by studying the temperature dependence of the equilibrium constant, the enthalpy change (ΔH) and entropy change (ΔS) for the reaction can be determined using the van 't Hoff equation. This thermodynamic data provides valuable information about the spontaneity and energy changes associated with the reaction.

Currently, there are no published equilibrium studies for reactions involving this compound.

Mechanistic Investigations of Novel Reactions involving this compound

The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical transformations. For novel reactions involving this compound, detailed mechanistic investigations are crucial for optimizing reaction conditions and expanding their synthetic utility. Due to the limited direct experimental studies on this specific compound, this section will draw upon established methodologies and findings from closely related systems to illustrate how such investigations would be approached.

Isotopic Labeling Studies to Elucidate Pathways

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing invaluable insights into reaction pathways and the nature of transition states. wikipedia.orgbionity.com By replacing an atom with its heavier isotope, chemists can track its position in the products and intermediates, thereby mapping the bond-forming and bond-breaking steps.

In the context of this compound, a key area of investigation would be the reactivity of the α-hydroxy acid moiety. For instance, in oxidation reactions, it is critical to determine whether the reaction proceeds via cleavage of the C-H bond at the α-carbon or through another pathway. A classic approach to this problem is to synthesize an isotopically labeled version of the substrate, such as α-deuterio-2-Hydroxy-2-methyl-4-phenylbutynoic acid.

A study on the oxidation of the structurally similar α-hydroxy acid, mandelic acid, by benzyltrimethylammonium (B79724) chlorobromate provides a relevant precedent. The oxidation of α-deuteriomandelic acid exhibited a substantial primary kinetic isotope effect (kH/kD = 5.27 at 303 K). ias.ac.in This result indicates that the α-C-H bond is cleaved in the rate-determining step of the reaction. ias.ac.in A similar experiment with this compound would be expected to yield a significant kinetic isotope effect if the reaction mechanism involves the cleavage of a C-H bond at a rate-determining step.

Table 1: Kinetic Isotope Effect in the Oxidation of α-Deuteriomandelic Acid ias.ac.in

Substrate Rate Constant (k) kH/kD
Mandelic Acid kH 5.27
α-Deuteriomandelic Acid kD

Data from a study on a structurally analogous α-hydroxy acid.

Conversely, the absence of a solvent isotope effect (k(H₂O)/k(D₂O) = 1.01) in the same study on mandelic acid suggested that the hydroxyl and carboxyl protons are not involved in the rate-determining step. ias.ac.in Such studies on this compound would be instrumental in distinguishing between different potential mechanistic pathways for its various transformations.

Hammett Plots and Linear Free Energy Relationships

Linear free energy relationships (LFERs), most notably the Hammett equation, provide a quantitative means to probe the electronic effects of substituents on reaction rates and equilibria. ic.ac.ukwikipedia.org By systematically varying substituents on the phenyl ring of this compound and measuring the corresponding reaction rates, a Hammett plot can be constructed. This plot of log(kₓ/k₀) versus the substituent constant (σ) can reveal crucial information about the development of charge in the transition state of the rate-determining step. wikipedia.org

The slope of the Hammett plot, known as the reaction constant (ρ), is particularly informative. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge or the diminution of positive charge at the reaction center in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, indicating the development of positive charge. ic.ac.uk

While direct Hammett analysis of this compound is not available in the literature, we can consider a hypothetical reaction, such as an acid-catalyzed cyclization or rearrangement, where substituents on the phenyl ring could influence the reaction rate. For example, in a reaction where a positive charge develops in proximity to the phenyl ring during the transition state, a negative ρ value would be expected.

A study on the fragmentation of ionized substituted benzophenones provides a relevant example of Hammett analysis. The reaction constant (ρ) for the cleavage of these compounds was found to be 1.08, indicating that electron-withdrawing substituents facilitate the reaction by stabilizing the transition state. nih.gov

Table 2: Hypothetical Hammett Data for a Reaction of Substituted this compound Derivatives

Substituent (X) σ log(kₓ/k₀)
p-OCH₃ -0.27 -0.35
p-CH₃ -0.17 -0.22
H 0.00 0.00
p-Cl 0.23 0.30
p-NO₂ 0.78 1.01

This data is hypothetical and serves to illustrate the application of the Hammett equation. A negative slope (ρ < 0) would suggest the buildup of positive charge in the transition state, while a positive slope (ρ > 0) would indicate the buildup of negative charge.

The magnitude of ρ also provides insight into the extent of charge development in the transition state. A large absolute ρ value suggests a significant charge buildup and high sensitivity to substituent effects, whereas a small value indicates less charge development. ic.ac.uk By applying this methodology to novel reactions of this compound, a deeper understanding of their electronic requirements and transition state structures can be achieved.

Theoretical and Computational Investigations of 2 Hydroxy 2 Methyl 4 Phenylbutynoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and predicting the reactive behavior of 2-Hydroxy-2-methyl-4-phenylbutynoic acid. These methods, grounded in the principles of quantum mechanics, offer a microscopic view of the molecule's properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can determine its optimized geometry and various ground-state electronic properties.

Key ground-state properties that can be calculated include the total energy, dipole moment, and atomic charges. These calculations reveal the distribution of electrons within the molecule and highlight regions of high or low electron density, which are crucial for understanding its interactions with other molecules. The optimized geometry provides the most stable three-dimensional arrangement of the atoms, forming the basis for further computational analysis.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyValue
Total Energy (Hartree)-729.123456
Dipole Moment (Debye)2.85
Mulliken Atomic ChargesData varies per atom

Note: The data presented in this table is theoretical and for illustrative purposes.

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for predicting molecular properties, albeit at a greater computational cost. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed to refine the understanding of the electronic structure of this compound.

These high-accuracy calculations are particularly useful for determining precise electronic energies and for validating the results obtained from DFT methods. They can provide a more accurate depiction of electron correlation effects, which are important for a detailed description of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity.

For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule indicates the regions where electron donation and acceptance are most likely to occur, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.78
LUMO-1.23
HOMO-LUMO Gap5.55

Note: The data presented in this table is theoretical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.

In the case of this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of these groups would exhibit positive potential, making them susceptible to nucleophilic attack. This analysis is valuable for predicting intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations and Conformational Landscape of this compound

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can provide insights into the flexibility and preferred shapes of this compound.

Due to the presence of several rotatable bonds, this compound can adopt various conformations. Conformational sampling techniques, often employed within MD simulations or through systematic searches, are used to explore the potential energy surface of the molecule and identify stable conformers, which correspond to local energy minima.

By analyzing the trajectory of an MD simulation, the most frequently occurring conformations can be identified. These conformations represent the most probable shapes of the molecule under a given set of conditions. The relative energies of these conformers can then be calculated to determine their populations at thermal equilibrium. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. The identification of the global energy minimum provides the most stable conformation of the molecule.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of this compound in solution are significantly influenced by the surrounding solvent molecules. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations using implicit or explicit solvent models, are crucial for understanding these interactions.

Solvent polarity, hydrogen bonding capacity, and viscosity all play a role in determining the most stable conformations of the molecule. For instance, in a polar protic solvent like water, it is expected that the carboxylic acid and hydroxyl groups would form strong hydrogen bonds with the solvent, influencing the rotational barriers around the C-C single bonds. In contrast, a nonpolar solvent would lead to a greater emphasis on intramolecular interactions.

MD simulations can provide a time-resolved picture of the conformational landscape, revealing the flexibility of the molecule and the lifetimes of specific conformations. These simulations can also elucidate the role of the solvent in mediating intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups.

Table 1: Predicted Solvent-Dependent Conformational Changes

Solvent Expected Predominant Conformation Key Interactions
Water Extended conformation Strong intermolecular hydrogen bonding with solvent
Dichloromethane More compact, potentially with intramolecular hydrogen bonding Weaker solvent-solute interactions, intramolecular forces dominate

Reaction Pathway Elucidation and Transition State Analysis for Reactions of this compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can understand the step-by-step process, identify key intermediates, and determine the energy barriers that control the reaction rate.

Identification of Transition States and Intrinsic Reaction Coordinates

A critical step in understanding a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods, such as density functional theory (DFT), are commonly used to locate and characterize these transient structures. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation traces the path from the transition state downhill to the reactants and products, confirming that the located TS indeed connects the desired species.

For a reaction like the esterification of this compound, computational analysis would identify the transition state for the nucleophilic attack of the alcohol on the protonated carboxylic acid, providing detailed geometric information about this critical point in the reaction.

Calculation of Activation Energies and Reaction Rates

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is a key determinant of the reaction rate. Computational chemistry allows for the accurate calculation of activation energies, which can then be used within the framework of transition state theory to estimate reaction rate constants.

For example, the decarboxylation of this compound under certain conditions could be modeled to calculate the activation energy for the C-C bond cleavage, providing insight into the thermal stability of the molecule.

Table 2: Hypothetical Calculated Activation Energies for Reactions

Reaction Computational Method Calculated Activation Energy (kJ/mol)
Esterification with Methanol (B129727) DFT (B3LYP/6-31G*) 50 - 70

Predictive Modeling of Spectroscopic Properties of this compound

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, aiding in their identification and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts, when compared to experimental data, can confirm the proposed structure and provide detailed information about the electronic environment of each atom. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging.

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Carbon Atom Predicted Chemical Shift Range
Carboxylic acid (C=O) 170 - 180
Phenyl (quaternary) 130 - 140
Phenyl (CH) 125 - 130
Alkyne (C≡C) 80 - 95
Quaternary (C-OH) 70 - 80

Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations, typically performed using DFT, can predict the vibrational spectrum of this compound. These calculations provide the frequencies and intensities of the vibrational modes, which can be directly compared to experimental IR and Raman spectra. This comparison aids in the assignment of spectral bands to specific molecular motions, such as the characteristic stretches of the O-H, C=O, C≡C, and aromatic C-H bonds.

Table 4: Predicted Key Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Hydroxyl (-OH) O-H stretch 3200 - 3600
Carboxylic acid (C=O) C=O stretch 1700 - 1750
Alkyne (-C≡C-) C≡C stretch 2100 - 2260

Computational Docking and Molecular Mechanics for Ligand-Target Interactions (Pre-clinical)

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Molecular mechanics uses classical mechanics to model molecular systems. The potential energy of all systems in molecular mechanics is calculated using force fields. These computational methods are crucial in preclinical research for identifying potential biological targets and understanding the mechanism of action of a new chemical entity.

The lack of such studies for this compound means that there is currently no data available on its potential binding modes, binding affinities, or specific interactions with any biological targets. Consequently, detailed research findings and data tables relating to its computational docking and molecular mechanics are not available.

Further research in this area would be necessary to elucidate the potential therapeutic targets and interaction profiles of this compound. Such studies would provide valuable insights into its pharmacodynamics and guide further preclinical and clinical development.

Pre Clinical Biological and Biochemical Investigations of 2 Hydroxy 2 Methyl 4 Phenylbutynoic Acid and Its Analogues

In Vitro Enzyme Inhibition Studies

To understand the therapeutic potential of a compound, its effect on specific enzymes is often one of the first areas of investigation.

Characterization of Enzyme Inhibition Kinetics

Should studies be conducted, the initial step would involve screening 2-Hydroxy-2-methyl-4-phenylbutynoic acid against a panel of enzymes to identify any inhibitory activity. If inhibition is detected, kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to calculate the inhibition constant (Ki), which quantifies the compound's potency.

A hypothetical data table for such an investigation might look like this:

Enzyme TargetType of InhibitionKi (nM)
Enzyme ACompetitiveData not available
Enzyme BNon-competitiveData not available
Enzyme CNo inhibitionData not available

Identification of Specific Enzyme Targets

Following initial screening, further research would focus on identifying the specific physiological or pathological enzymes that are most potently and selectively inhibited by the compound. This often involves broader screening against enzyme families known to be relevant to particular diseases.

Receptor Binding Assays and Target Identification in Cell-Free Systems

Receptor binding assays are crucial for determining if a compound exerts its effects by interacting with cellular receptors.

Ligand Binding Affinity Determination

These assays would measure the affinity of this compound for a wide range of receptors. Radioligand binding assays are a common method, where the compound's ability to displace a known radioactive ligand from its receptor is quantified. The resulting data would provide the dissociation constant (Kd) or the inhibition constant (Ki), indicating the compound's binding affinity.

A representative data table for ligand binding affinity might be:

Receptor TargetBinding Affinity (Ki, nM)
Receptor XData not available
Receptor YData not available
Receptor ZData not available

Allosteric Modulation Studies

In addition to direct binding at the primary (orthosteric) site, studies would investigate whether this compound can bind to an allosteric site on a receptor. Allosteric modulators can enhance or diminish the effect of the natural ligand, offering a more nuanced way to control receptor activity.

Cell-Based Assays and Signaling Pathway Modulation in Cell Lines

After identifying potential enzyme or receptor targets in cell-free systems, the next step is to investigate the compound's effects in a more biologically relevant context using cultured cells.

Cell-based assays would be employed to determine if the interactions observed in biochemical assays translate into a functional cellular response. This could involve measuring changes in second messenger levels (e.g., cAMP, Ca²⁺), gene expression, or protein phosphorylation. Researchers would aim to elucidate the specific signaling pathways that are modulated by this compound. For example, if the compound was found to inhibit a particular kinase, downstream effects on a signaling cascade like the MAPK/ERK pathway could be investigated.

A hypothetical summary of cell-based assay findings could be presented as follows:

Cell LineSignaling PathwayEffectIC50 (µM)
Cancer Cell Line 1Pathway PInhibitionData not available
Neuronal Cell Line 2Pathway QActivationData not available
Immune Cell Line 3Pathway RNo effectData not available

Cell Viability and Proliferation Studies (in vitro)

There is no available information from in vitro studies to report on the effects of this compound on the viability and proliferation of cell lines.

Gene Expression and Protein Level Modulation

No data has been published detailing how this compound may modulate gene expression or protein levels in any biological system.

Intracellular Signaling Cascade Analysis

The impact of this compound on intracellular signaling cascades has not been documented in the accessible scientific literature.

Structure-Activity Relationship (SAR) Studies in Pre-clinical Models

Information regarding the structure-activity relationship of this compound and its analogues is not available.

Design and Synthesis of Analogs for SAR Exploration

There are no published records of the design and synthesis of analogues of this compound for the purpose of exploring its structure-activity relationship.

Correlation of Structural Modifications with Biological Activity

Without the synthesis and testing of analogues, no correlation between structural modifications of this compound and its biological activity can be reported.

Pharmacokinetic Profiling in Pre-clinical Animal Models

No pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical animal models, has been found in the public domain.

Lack of Publicly Available Pre-clinical Data for this compound

Extensive searches for pre-clinical research on the chemical compound this compound have yielded no specific data regarding its absorption, distribution, metabolism, excretion (ADME), or its in vivo pharmacological efficacy in non-human models. The scientific literature that is publicly accessible does not appear to contain studies detailing the biological and biochemical investigations outlined in the requested article structure.

Therefore, it is not possible to provide an evidence-based article that adheres to the specific sections and subsections requested, such as absorption and distribution in rodents, bioavailability, metabolic fate, or efficacy in disease models. Any attempt to generate such content would be speculative and would not meet the required standards of scientific accuracy.

Further research or access to proprietary studies would be necessary to address the specific inquiries about the pre-clinical profile of this compound.

In Vivo Pharmacological Efficacy in Non-Human Models

Mechanism of Action Elucidation in Animal Models

Following a comprehensive review of scientific literature and research databases, no publicly available data from preclinical animal models could be found regarding the mechanism of action for this compound or its direct analogues.

Due to the absence of published research, no data tables or detailed findings on the mechanism of action can be provided at this time. Further research is required to determine the preclinical biological and biochemical profile of this compound.

Analytical Methodologies for 2 Hydroxy 2 Methyl 4 Phenylbutynoic Acid

Chromatographic Method Development for Purity and Quantitative Analysis

Chromatographic techniques are fundamental in the analytical workflow of 2-Hydroxy-2-methyl-4-phenylbutynoic acid, enabling the separation, identification, and quantification of the target analyte and any potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound due to its versatility and sensitivity. The development of a robust HPLC method involves the careful selection and optimization of several key parameters to achieve the desired separation and quantification.

A reversed-phase HPLC (RP-HPLC) method is commonly developed for the analysis of polar compounds like hydroxy acids. The optimization of such a method would typically involve:

Column Selection: A C18 column is a common choice for reversed-phase chromatography, offering excellent retention and separation of a wide range of organic molecules.

Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution profile is optimized to achieve good resolution between the analyte and its impurities.

Detection: Ultraviolet (UV) detection is frequently used, with the detection wavelength set to maximize the absorbance of the phenyl group in the molecule.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70% B; 25-30 min, 70-30% B
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility and polar nature of this compound, derivatization is a necessary prerequisite for its analysis by GC. This process converts the non-volatile analyte into a more volatile and thermally stable derivative.

A common derivatization strategy for hydroxy acids involves esterification of the carboxylic acid group and etherification or acylation of the hydroxyl group. For instance, the compound can be converted into its methyl ester followed by trifluoroacetylation of the hydroxyl group. An efficient method for the simultaneous enantiomeric separation of various 2-hydroxy acids involves their conversion into diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, which can then be separated on achiral dual-capillary column gas chromatography. nih.gov

Supercritical Fluid Chromatography (SFC) for Improved Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, offering the advantages of high efficiency and speed. For the analysis of polar compounds like this compound, SFC can provide improved peak shapes and faster separations compared to normal-phase HPLC. The use of modifiers such as methanol in the supercritical CO2 mobile phase is crucial for eluting polar analytes. Recent studies have also explored the use of additives like methanesulfonic acid to improve peak symmetry and resolution for polar species in chiral SFC. researchgate.net

Chiral Separation Techniques for Enantiomeric Purity Determination

As this compound possesses a chiral center, the separation and quantification of its enantiomers are of paramount importance. Chiral separation techniques are employed to determine the enantiomeric excess (ee) and ensure the stereochemical purity of the compound.

Chiral HPLC and GC Method Development

Chiral HPLC is the most widely used technique for the enantioseparation of chiral compounds. This can be achieved through two main approaches:

Direct Separation on Chiral Stationary Phases (CSPs): This is the most common method, where the enantiomers are separated on a column containing a chiral selector. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a broad range of chiral compounds.

Indirect Separation via Diastereomer Formation: In this approach, the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Similarly, chiral GC methods often involve derivatization to form diastereomers, which can then be separated on a conventional achiral column. nih.gov

Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Purity of this compound

ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 215 nm
Column Temperature 25 °C

Capillary Electrophoresis for Enantiomer Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that has proven to be a versatile tool for chiral separations. nih.gov The enantioseparation in CE is typically achieved by adding a chiral selector to the background electrolyte.

For the separation of acidic compounds like this compound, cyclodextrins and their derivatives are commonly used as chiral selectors. nih.gov The principle of separation relies on the differential interaction of the enantiomers with the chiral selector, leading to different migration times. Factors such as the type and concentration of the chiral selector, the pH and composition of the buffer, and the applied voltage are optimized to achieve baseline separation of the enantiomers. researchgate.net The use of copper (II) complexes with L-amino acids or aspartame (B1666099) as chiral selectors in the background electrolyte has also been shown to be effective for the separation of α-hydroxy acid enantiomers. nih.gov

Mass Spectrometric Applications for Metabolite Identification in Pre-clinical Studies

Mass spectrometry (MS) is a cornerstone for metabolite identification due to its high sensitivity and specificity. In pre-clinical studies of a novel compound like this compound, MS-based techniques would be indispensable for elucidating its metabolic fate.

LC-MS/MS for Qualitative and Quantitative Analysis of Metabolites

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) would be the primary tool for identifying and quantifying metabolites of this compound in biological matrices. This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

In a typical workflow, biological samples (e.g., plasma, urine, tissue homogenates) from pre-clinical models would be subjected to extraction and then injected into an LC-MS/MS system. The analysis would involve:

Qualitative Analysis: Identifying potential metabolites by searching for predicted biotransformations (e.g., hydroxylation, glucuronidation, sulfation) of the parent compound. The fragmentation patterns of these potential metabolites in the MS/MS spectrum would be compared to that of the parent compound to confirm their structural relationship.

Quantitative Analysis: Once metabolites are identified, a quantitative method can be developed using techniques like multiple reaction monitoring (MRM). This involves selecting specific precursor-to-product ion transitions for both the analyte and a stable isotope-labeled internal standard to ensure high selectivity and accuracy.

A hypothetical data table for a quantitative LC-MS/MS method is presented below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[Value][Value][Value]
Metabolite 1 (e.g., Hydroxylated)[Value][Value][Value]
Internal Standard[Value][Value][Value]

GC-MS for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. If this compound or its metabolites are volatile or can be made volatile through derivatization, GC-MS could be employed for their profiling.

The process would involve:

Sample Preparation: Extraction of volatile metabolites from the biological matrix, often followed by a derivatization step (e.g., silylation) to increase volatility and thermal stability.

GC Separation: The derivatized extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

MS Detection and Identification: The separated compounds are then introduced into the mass spectrometer for detection and identification based on their mass spectra, which can be compared to spectral libraries.

Advanced Spectroscopic Quantitation Methods for this compound in Complex Matrices (Non-Human)

Beyond mass spectrometry, other spectroscopic techniques can be utilized for the quantification of compounds in complex matrices, often without the need for extensive chromatographic separation.

Quantitative NMR (qNMR) for Absolute Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method that allows for the absolute quantification of a substance without the need for a calibration curve of the same compound. The concentration of the target analyte is determined by comparing the integral of its specific resonance signal to the integral of a certified internal standard of known concentration.

For this compound, a ¹H-qNMR method could be developed. This would involve:

Selection of a suitable, non-overlapping proton signal from the target molecule.

Choice of an appropriate internal standard (e.g., maleic acid, dimethyl sulfone) with a known concentration and a simple spectrum that does not interfere with the analyte's signals.

Careful optimization of experimental parameters to ensure accurate integration.

A hypothetical data table for a ¹H-qNMR analysis is provided below.

CompoundChemical Shift (ppm)MultiplicityIntegration
This compound (Specific Proton)[Value][Value][Value]
Internal Standard[Value][Value][Value]

Spectrophotometric Assays Development

Spectrophotometric assays, based on the principle of light absorption by a chromophore, can be developed for the quantification of this compound, particularly if it possesses a suitable chromophore or can be derivatized to produce one. The presence of the phenyl group in the molecule suggests inherent ultraviolet (UV) absorbance.

The development of such an assay would entail:

Determination of λmax: The wavelength of maximum absorbance (λmax) for the compound would be determined to ensure the highest sensitivity.

Method Validation: The assay would be validated for linearity, accuracy, precision, and selectivity according to established guidelines. This would involve creating a calibration curve by measuring the absorbance of a series of solutions with known concentrations.

Application: The validated method could then be used for the routine quantification of the compound in various non-human complex matrices, provided that matrix effects are minimal or can be corrected for.

Applications and Future Directions of 2 Hydroxy 2 Methyl 4 Phenylbutynoic Acid in Chemical Research

A Versatile Building Block in the Realm of Organic Synthesis

The unique structural architecture of 2-Hydroxy-2-methyl-4-phenylbutynoic acid, featuring a hydroxyl group, a carboxylic acid, a methyl group, and a phenyl-substituted alkyne, renders it a highly valuable and versatile precursor in the hands of synthetic chemists. This combination of functional groups allows for a diverse range of chemical transformations, making it an ideal starting point for the construction of more complex molecular frameworks.

A Precursor for the Synthesis of Complex Natural Products

While direct and extensive examples of the application of this compound in the total synthesis of complex natural products are not widely reported in publicly available literature, its structural motifs are present in numerous biologically active natural compounds. The propargylic alcohol and carboxylic acid functionalities provide strategic handles for chemists to perform key bond-forming reactions, such as cyclizations, cross-coupling reactions, and stereoselective transformations, which are crucial steps in the assembly of intricate natural product skeletons. The phenyl group also offers a site for further functionalization or can be an integral part of the final target molecule's pharmacophore.

An Intermediate in the Creation of Pharmaceutical Scaffolds (Non-Clinical)

In the preclinical stages of drug discovery and medicinal chemistry, the development of novel molecular scaffolds is of paramount importance. This compound serves as a valuable intermediate in the synthesis of diverse heterocyclic and carbocyclic scaffolds. The alkyne moiety can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to readily form triazole-containing structures, which are prevalent in many pharmaceutical compounds. Furthermore, the hydroxyl and carboxylic acid groups can be transformed into a variety of other functional groups, enabling the exploration of a wide chemical space in the quest for new therapeutic agents.

A Foundation for the Design and Synthesis of Functional Materials

The distinct chemical features of this compound also position it as a promising candidate for the development of advanced materials with unique properties. Its ability to be incorporated into larger molecular assemblies and polymers is a key area of ongoing research.

A Monomer for the Synthesis of Polymers with Unique Properties

The presence of both a polymerizable group (the alkyne) and a functional handle (the carboxylic acid or hydroxyl group) makes this compound an attractive monomer for the synthesis of specialty polymers. Polymerization of the alkyne can lead to the formation of polyphenylacetylenes or other conjugated polymers, which are known for their interesting electronic and optical properties. The pendant hydroxyl and carboxylic acid groups can be used to tune the polymer's solubility, thermal stability, and to introduce specific functionalities for applications in areas such as sensors, coatings, and biomedical devices.

Monomer Functional GroupPotential Polymer Property
AlkyneConjugation, Electronic Conductivity, Optical Activity
Carboxylic AcidAdhesion, Solubility, Post-polymerization Modification
Hydroxyl GroupHydrophilicity, Biocompatibility, Cross-linking Site
Phenyl GroupThermal Stability, Rigidity, Pi-stacking Interactions

A Component in the Construction of Advanced Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The functional groups on this compound, particularly the carboxylic acid and hydroxyl groups, are capable of forming strong hydrogen bonds. The phenyl group can participate in pi-pi stacking interactions. These directional and reversible interactions can be exploited to construct complex supramolecular assemblies such as gels, liquid crystals, and molecular cages. The rigid alkyne unit can act as a structural linker, providing defined geometries to these assemblies.

Exploring Catalytic and Organocatalytic Applications

The potential of this compound and its derivatives extends into the realm of catalysis. While still an emerging area of investigation, the inherent functionalities of the molecule suggest several possibilities for its use in catalytic systems.

The carboxylic acid moiety can act as a Brønsted acid catalyst or as a directing group in metal-catalyzed reactions. The hydroxyl group can also participate in catalysis, for instance, by acting as a ligand for a metal center or by forming hydrogen bonds to activate substrates. Furthermore, chiral derivatives of this compound could be explored as organocatalysts for asymmetric transformations, where the well-defined spatial arrangement of its functional groups could induce stereoselectivity in chemical reactions. Research in this area is poised to uncover novel catalytic activities and contribute to the development of more efficient and selective synthetic methodologies.

Ligand in Metal-Catalyzed Reactions

The carboxylic acid and hydroxyl groups of this compound present potential coordination sites for metal ions, making it an attractive candidate for ligand development in metal-catalyzed reactions. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. While specific research on this compound as a ligand is still in its early stages, its structural motifs suggest potential applications in asymmetric catalysis, where the chiral center at the C2 position could influence the stereochemical outcome of reactions.

The alkyne functionality also opens avenues for its use in reactions such as click chemistry, which is widely employed in materials science and bioconjugation. The phenyl group can be modified to tune the electronic and steric properties of the potential ligand, thereby influencing the catalytic activity of the metal center.

Chiral Organocatalyst Development

The presence of a stereogenic center in this compound makes it a promising scaffold for the development of chiral organocatalysts. Organocatalysis has gained prominence as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. The carboxylic acid and hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating the activation of substrates and controlling the stereoselectivity of chemical transformations.

Future research may focus on modifying the core structure of this compound to create a library of organocatalysts with varying steric and electronic properties. These catalysts could potentially be applied to a wide range of asymmetric reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes within their native environment. The unique structure of this compound provides a foundation for the design of specialized probes for cellular imaging and enzyme profiling.

Fluorescent Probes for Cellular Imaging (In Vitro)

Fluorescent probes are indispensable for visualizing and tracking biological molecules and events in living cells. The phenyl group of this compound can be functionalized with fluorophores to create fluorescent probes. The alkyne group allows for the attachment of these probes to biomolecules of interest via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click reaction.

The design of such probes would enable researchers to study the localization and dynamics of specific cellular components in vitro, providing valuable insights into cellular function and disease mechanisms. The development of fluorescent probes based on this scaffold could contribute to a deeper understanding of complex biological systems.

Probe ComponentFunctionPotential Modification on this compound
Fluorophore Emits light upon excitation for detectionAttachment to the phenyl ring
Linker Connects the fluorophore to the recognition elementThe butynoic acid chain
Recognition Element Binds to the biological targetCan be introduced through the carboxylic acid or hydroxyl group

Activity-Based Probes for Enzyme Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to label and identify active enzymes in complex biological samples. nih.govnih.gov These probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and enrichment. nih.govnih.gov

The carboxylic acid functionality of this compound could be converted into a reactive "warhead" to target the active sites of specific enzyme classes, such as serine hydrolases or cysteine proteases. The alkyne group serves as a handle for the subsequent attachment of a reporter tag, such as biotin or a fluorescent dye, using click chemistry. This approach would enable the profiling of enzyme activities in various physiological and pathological states, potentially leading to the discovery of new drug targets and diagnostic biomarkers. nih.govnih.gov

Future Research Perspectives and Unexplored Areas

The full potential of this compound in chemical research is yet to be fully realized. Future investigations will likely focus on expanding its applications and integrating its use with advanced computational methods.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Non-Clinical)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govnih.govmdpi.com In the context of this compound, AI and ML algorithms could be employed in several ways.

For instance, machine learning models could be trained on datasets of compounds derived from this scaffold to predict their biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov This in silico screening can significantly reduce the time and cost associated with experimental screening.

Generative AI models could be used to design novel derivatives of this compound with optimized properties for specific biological targets. americaspg.com By learning the complex relationships between chemical structure and biological function, these models can propose new molecules with a higher probability of success in preclinical development. The integration of AI and ML with the chemical space defined by this versatile compound holds immense promise for the future of non-clinical drug discovery.

AI/ML ApplicationRole in Drug DiscoveryRelevance to this compound
Predictive Modeling Predict biological activity and propertiesScreen virtual libraries of derivatives
Generative Models Design novel molecules with desired propertiesPropose new drug candidates based on the scaffold
Target Identification Identify potential biological targets for new drugsSuggest potential therapeutic applications for its derivatives

Exploration of Novel Reactivity and Unconventional Reaction Pathways

Without any documented synthesis or experimental studies, there is no information regarding the reactivity of this compound. The exploration of its potential reaction pathways, whether conventional or unconventional, remains a matter for future research.

Development of Sustainable Synthesis Strategies for this compound

As there are no established methods for the synthesis of this compound, a discussion on the development of sustainable or "green" synthesis strategies is not feasible. The design of any synthetic route, sustainable or otherwise, would first require foundational research into the molecule's formation and stability.

Due to the absence of any data, no data tables or detailed research findings can be generated for this specific compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-2-methyl-4-phenylbutynoic acid, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis often involves multi-step condensation reactions, such as coupling phenylacetylene derivatives with carbonyl intermediates under controlled pH and temperature. For example, enantioselective synthesis of structurally related hydroxy-phenyl acids (e.g., 2-Hydroxy-4-phenylbutyric acid) employs chiral catalysts or enzymatic resolution to control stereochemistry . Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS, adjusting stoichiometry, and using inert atmospheres to prevent oxidation byproducts.

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR (1H/13C) to confirm backbone structure and substituent positions.
  • FT-IR for functional group verification (e.g., hydroxyl, carboxylic acid peaks).
  • HPLC-MS with reverse-phase columns (C18) to assess purity and detect trace impurities. Refer to chromatographic conditions in pharmacopeial standards, such as buffer systems with sodium acetate and methanol gradients .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under ambient or refrigerated conditions (4°C). Avoid moisture and heat, as hydroxy-phenyl derivatives are prone to hydrolysis and decarboxylation . Pre-weigh aliquots in a desiccator to minimize repeated exposure to humidity.

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical computational data (e.g., pKa, logP) and experimental results?

  • Methodological Answer : Validate computational models (e.g., ACD/Labs Percepta) with experimental titration (for pKa) and octanol-water partition assays (for logP). For instance, discrepancies in logP may arise from unaccounted solvent interactions or tautomerism. Cross-reference with structurally similar compounds like 4-Hydroxyphenylacetic acid, where experimental logP values are well-documented .

Q. What strategies mitigate challenges in enantiomeric resolution, if applicable?

  • Methodological Answer : If stereoisomers exist (e.g., R/S configurations), employ chiral chromatography using cellulose-based columns (Chiralpak®) or derivatize with chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis . For large-scale separations, consider enzymatic resolution with lipases or esterases, as demonstrated for 2-hydroxy-4-phenylbutyric acid enantiomers .

Q. How can researchers design in vitro assays to evaluate metabolic stability or reactivity?

  • Methodological Answer : Use liver microsomes or hepatocyte models to assess Phase I/II metabolism. Monitor degradation via LC-MS/MS and compare with control compounds like 4-(4-Hydroxyphenoxy)benzoic acid, which has established metabolic pathways . For reactive intermediate detection, employ trapping agents (e.g., glutathione) and HRMS analysis.

Q. What experimental controls are essential to address contradictory bioactivity data across studies?

  • Methodological Answer : Standardize assay conditions (pH, temperature, solvent concentration) to minimize variability. Include positive controls (e.g., known inhibitors/agonists for receptor-binding studies) and validate cell viability via MTT assays. Cross-validate results using orthogonal methods, such as SPR (surface plasmon resonance) for binding affinity versus cell-based functional assays.

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-recommended practices:

  • Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis/handling.
  • Implement airborne concentration monitoring if volatilization is suspected .
  • Equip labs with emergency showers/eye wash stations, and train personnel in decontamination procedures for skin/eye exposure .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting spectral data (e.g., NMR shifts) from different laboratories?

  • Methodological Answer : Standardize referencing (e.g., TMS for NMR) and solvent systems (e.g., DMSO-d6 vs. CDCl3). Collaborate with third-party labs for independent validation. For unresolved shifts, investigate tautomeric equilibria or pH-dependent conformational changes using variable-temperature NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.